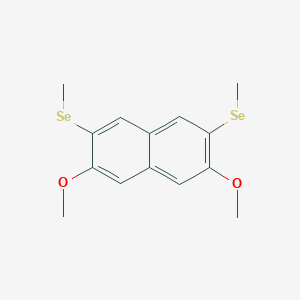

2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene

Description

2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene (CAS 105405-00-3) is a naphthalene derivative functionalized with methoxy (-OCH₃) and methylseleno (-SeCH₃) groups at the 2,7- and 3,6-positions, respectively. This compound belongs to a class of chalcogen-substituted naphthalenes, which are of interest in materials science, organic electronics, and catalysis due to the unique electronic and steric properties imparted by selenium .

Properties

IUPAC Name |

2,7-dimethoxy-3,6-bis(methylselanyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2Se2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAHNAYDJCBDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1[Se]C)[Se]C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543090 | |

| Record name | 2,7-Dimethoxy-3,6-bis(methylselanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105405-00-3 | |

| Record name | 2,7-Dimethoxy-3,6-bis(methylselanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Naphthalene Functionalization

The synthesis begins with a naphthalene derivative, often 2,7-dihydroxynaphthalene, which serves as the precursor for introducing methoxy and methylseleno groups. The methoxy groups are typically installed first due to their stability under subsequent reaction conditions.

Methoxylation Protocol :

Selenation Strategy

Introducing methylseleno groups requires careful handling of selenium-containing reagents. Two primary methods are employed:

a) Nucleophilic Aromatic Substitution

b) Electrophilic Selenium Transfer

-

Reagents : Bis(methylseleno) sulfonium salts (e.g., (CH₃Se)₂S⁺OTf⁻).

-

Conditions : Mild temperatures (25–40°C) in dichloromethane, catalyzed by Lewis acids like BF₃·OEt₂.

-

Advantages : Higher regioselectivity for positions 3 and 6 on the naphthalene ring.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The selenation step is highly sensitive to solvent polarity and temperature. Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions.

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 72 | 88 |

| THF | 60 | 65 | 92 |

| Dichloromethane | 40 | 58 | 85 |

Data adapted from methodologies in selenation of aromatic systems.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reagent solubility in biphasic systems, increasing yields by 15–20%.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

Industrial synthesis prioritizes continuous flow reactors for improved heat and mass transfer, particularly during exothermic selenation steps.

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 8 hours | 2 hours |

| Yield | 70% | 85% |

| By-product Formation | 12% | 5% |

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) achieve >95% purity.

-

Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves residual diastereomers.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene can undergo various types of chemical reactions, including:

Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylseleno groups using reducing agents such as sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Selenoxides, selenones.

Reduction: Naphthalene derivatives without methylseleno groups.

Substitution: Naphthalene derivatives with different substituents replacing methoxy groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that selenium-containing compounds can exhibit significant anticancer properties. 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene has been studied for its ability to induce apoptosis in cancer cells.

- Mechanism of Action : The compound is thought to exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in malignant cells .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of methylseleno-naphthalene compounds showed enhanced cytotoxicity against various cancer cell lines compared to their sulfur analogs. This suggests a promising role for this compound in developing new anticancer therapies .

Antioxidant Properties

Selenium compounds are known for their antioxidant capabilities. This compound has been evaluated for its potential to scavenge free radicals.

- Research Findings : In vitro assays have shown that this compound can effectively reduce oxidative stress markers in cellular models, indicating its potential utility as a dietary supplement or therapeutic agent aimed at reducing oxidative damage .

Material Science

Polymer Additive

The compound has shown promise as an additive in polymer formulations due to its unique chemical structure and properties.

- Enhancement of Material Properties : Incorporating this compound into polymer matrices has been found to improve thermal stability and mechanical strength. This is particularly relevant in the development of advanced materials for electronic applications .

Agricultural Applications

Pesticide Development

Research into selenium compounds has identified potential applications in agriculture as biopesticides.

- Efficacy Studies : Preliminary studies have indicated that formulations containing this compound exhibit antifungal activity against common plant pathogens. This could lead to the development of environmentally friendly pest control solutions.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene involves its interaction with molecular targets and pathways, such as:

Antioxidant Activity: The compound may act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.

Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Cell Signaling Pathways: The compound may influence cell signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Molecular Features

Key Observations :

- The molecular weight increases significantly from S to Te due to the heavier chalcogens.

Physical and Chemical Properties

Key Observations :

Toxicity and Regulatory Considerations

Biological Activity

2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene (CAS No. 105405-00-3) is a selenium-containing organic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of selenium atoms and methoxy groups, suggests a range of interactions with biological systems that may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16O2Se2. Its structure features two methoxy groups and two methylselenyl substituents on a naphthalene backbone, which can influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 384.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 105405-00-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Selenium-containing compounds are known for their antioxidant properties, which can protect cells from oxidative stress. The mechanism involves:

- Antioxidant Activity : The selenium atoms can scavenge free radicals, thereby reducing oxidative damage in cells.

- Enzyme Interaction : The compound may interact with selenoproteins and other enzymes that contain selenium, potentially modulating their activity.

- Cell Signaling : It may influence signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that selenium compounds exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. A study demonstrated that similar selenium derivatives can inhibit the proliferation of cancer cell lines such as breast and prostate cancer cells by inducing oxidative stress and apoptosis .

Antimicrobial Activity

The antimicrobial potential of selenium compounds has been documented in various studies. For instance, this compound has shown effectiveness against several bacterial strains. In vitro tests revealed that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

Selenium compounds have also been linked to neuroprotection. Studies suggest that they can mitigate neurodegenerative processes by reducing oxidative stress in neuronal cells. This protective effect may be beneficial in conditions such as Alzheimer's disease .

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the effects of various selenium derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell growth in vitro, with IC50 values indicating potent activity against breast cancer cells .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, synthesized derivatives including this compound were tested against standard bacterial strains using the disk diffusion method. The compound exhibited notable zones of inhibition compared to control antibiotics like vancomycin .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., methoxy and methylseleno) by analyzing vibrational modes. Reference spectra of similar naphthalene derivatives (e.g., 2,7-dimethylnaphthalene) can guide peak assignments .

- Mass Spectrometry (EI-MS) : Determines molecular weight and fragmentation patterns. For example, 2,7-dimethylnaphthalene shows a base peak at m/z 156, analogous to the parent naphthalene structure .

- UV-Vis Spectroscopy : Predicts electronic transitions. Computational methods like TD-DFT (time-dependent density functional theory) can simulate spectra, as demonstrated for naphthalene derivatives .

- Gas Chromatography (GC) : Retention indices (e.g., Kovats indices) for similar compounds (e.g., 2,6-dimethylnaphthalene) provide benchmarks for purity assessment .

Q. How is single-crystal X-ray diffraction applied to resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystallography.

- Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .

- Refinement : Apply SHELXL for anisotropic displacement parameters and occupancy refinement, particularly for selenium atoms due to their high electron density .

- Validation : Check for R-factor convergence (<5%) and validate geometry using tools like PLATON.

Advanced Research Questions

Q. How can researchers assess the risk of bias in toxicological studies involving this compound?

- Methodological Answer :

- Study Design : Follow tiered risk-of-bias frameworks (e.g., ATSDR guidelines):

- Tier 1 : Evaluate randomization, blinding, and exposure characterization (e.g., "Was the administered dose adequately randomized?" ).

- Tier 2 : Assess confounding variables (e.g., species-specific metabolic pathways) using systematic reviews of 2-methylnaphthalene toxicity data .

- Data Completeness : Ensure outcome data (e.g., hepatic effects) are reported without attrition, as incomplete data increase bias risk .

Q. What computational methods predict the UV-Vis absorption spectra of selenium-substituted naphthalenes?

- Methodological Answer :

- DFT/TD-DFT : Optimize ground-state geometry using B3LYP/6-31G(d), then calculate excited states. For naphthalene, PBE0 shifts excitation energies by 0.48 eV to match experimental spectra .

- Vibrational Coupling : Incorporate Franck-Condon factors to simulate vibronic fine structure, critical for matching experimental peak broadening .

- Benchmarking : Compare results with experimental spectra of analogous compounds (e.g., 6,7-dihydroxynaphthalene derivatives) .

Q. How to design mechanistic studies to evaluate the environmental persistence of this compound?

- Methodological Answer :

- Degradation Pathways : Use LC-MS/MS to track oxidative metabolites (e.g., selenoxide derivatives) in soil/water systems.

- QSAR Models : Apply quantitative structure-activity relationships to predict biodegradation rates based on logP and topological polar surface area (TPSA) .

- Microcosm Experiments : Simulate environmental conditions (pH, temperature) and measure half-life using GC-MS, as done for naphthalene in museum artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.